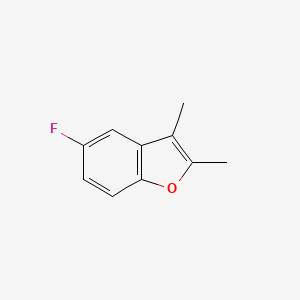
5-Fluoro-2,3-dimethylbenzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-2,3-dimethylbenzofuran is a fluorinated benzofuran derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2,3-dimethylbenzofuran can be achieved through various methods. One common approach involves the fluorination of benzofuran derivatives. For instance, the reaction of benzofuran with trifluoromethyl hypofluorite (CF₃OF) can yield fluorinated benzofurans . Another method involves the use of cesium tetrafluorocobaltate (III) for the fluorination of benzofuran .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques, which offer better control over reaction conditions and higher efficiency compared to traditional batch reactors . These methods are particularly useful for scaling up the production of fine chemicals and pharmaceutical intermediates.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2,3-dimethylbenzofuran can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: The replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and halogenating agents like bromine (Br₂) for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield fluoro-substituted benzofuranones, while reduction may produce fluoro-substituted benzofurans with additional hydrogen atoms .
Scientific Research Applications
5-Fluoro-2,3-dimethylbenzofuran has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Fluoro-2,3-dimethylbenzofuran involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Fluoro-2,3-dimethylbenzofuran include other fluorinated benzofurans and furans, such as:
- 3-Fluorobenzofuran
- 2-Trifluoromethylfuran
- 3-Fluorofuran
Uniqueness
This compound is unique due to its specific substitution pattern, which can confer distinct biological and chemical properties. The presence of both fluorine and methyl groups can enhance its stability and reactivity compared to other benzofuran derivatives .
Properties
Molecular Formula |
C10H9FO |
|---|---|
Molecular Weight |
164.18 g/mol |
IUPAC Name |
5-fluoro-2,3-dimethyl-1-benzofuran |
InChI |
InChI=1S/C10H9FO/c1-6-7(2)12-10-4-3-8(11)5-9(6)10/h3-5H,1-2H3 |
InChI Key |
MVURCDPTBWSBFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


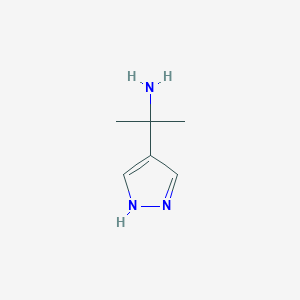
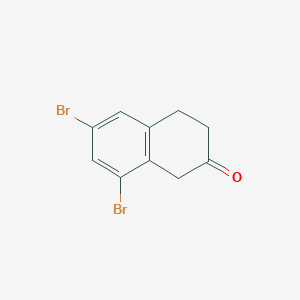
![1-[(3-Fluorophenyl)methyl]-1h-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B12870350.png)
![(3AR,6aS)-5-propylhexahydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B12870351.png)
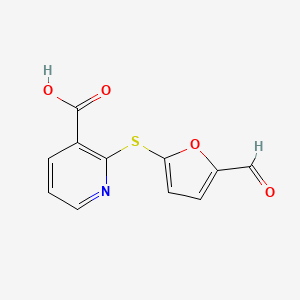

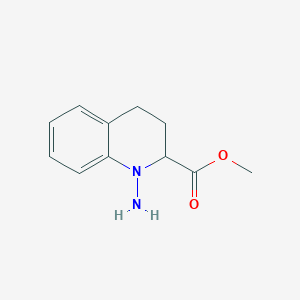
![2-Bromo-5-iodobenzo[d]oxazole](/img/structure/B12870370.png)
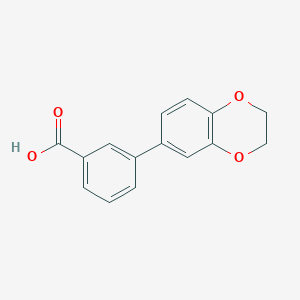


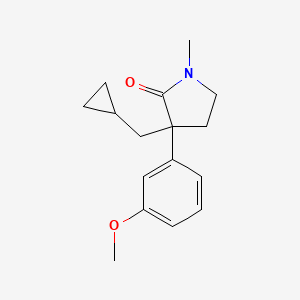
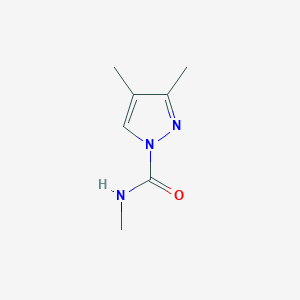
![4-[(4-Ethyl-1,3-oxazol-2-yl)methyl]aniline](/img/structure/B12870407.png)
